molecular formula C10H11BrClNO B14050714 1-(4-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one

1-(4-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one

Katalognummer: B14050714
Molekulargewicht: 276.56 g/mol
InChI-Schlüssel: JSVOUCYVWWRTNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one is an organic compound with a complex structure that includes an amino group, a bromomethyl group, and a chloropropanone moiety

Vorbereitungsmethoden

The synthesis of 1-(4-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one typically involves multiple stepsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .

Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs. The use of automated systems and advanced analytical tools can further streamline the production process.

Analyse Chemischer Reaktionen

1-(4-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-(4-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(4-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that may include inhibition of enzyme activity, modulation of receptor function, or alteration of gene expression. Detailed studies on its molecular targets and pathways are essential to fully understand its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(4-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Conclusion

This compound is a compound of significant interest due to its diverse applications in scientific research and industry. Understanding its preparation methods, chemical reactions, and mechanism of action is crucial for harnessing its full potential in various fields.

Eigenschaften

Molekularformel

C10H11BrClNO

Molekulargewicht

276.56 g/mol

IUPAC-Name

1-[4-amino-2-(bromomethyl)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C10H11BrClNO/c1-6(12)10(14)9-3-2-8(13)4-7(9)5-11/h2-4,6H,5,13H2,1H3

InChI-Schlüssel

JSVOUCYVWWRTNW-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C1=C(C=C(C=C1)N)CBr)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.